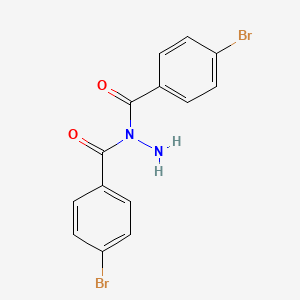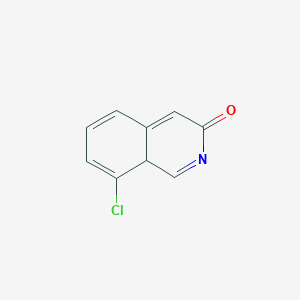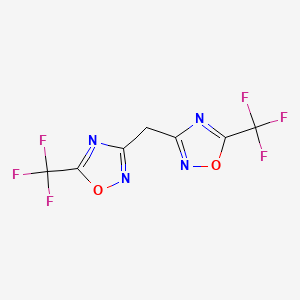
Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane: is a compound that features prominently in the field of organic chemistry due to its unique structure and properties. The presence of trifluoromethyl groups and oxadiazole rings imparts significant stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole with a suitable methylene donor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl groups and oxadiazole rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Its stability and reactivity make it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism by which Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and oxadiazole rings can interact with various enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .
Comparación Con Compuestos Similares
- Bis(trifluoromethanesulfonyl)methane
- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
- Bistriflimide
Comparison: Compared to these similar compounds, Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane stands out due to its unique combination of trifluoromethyl groups and oxadiazole rings. This structure imparts distinct stability and reactivity, making it particularly valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H2F6N4O2 |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2 |
Clave InChI |
MMOLRGDSADCKGN-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
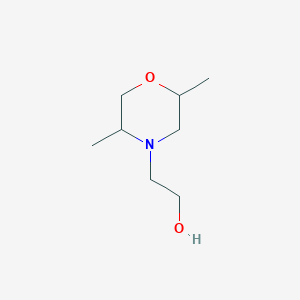
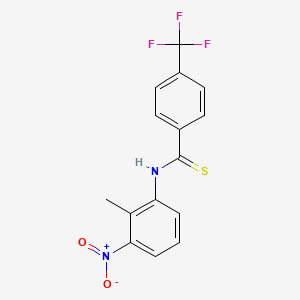
![Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B12335902.png)

![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)
![5-Fluoro-7,7a-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12335925.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12335926.png)


